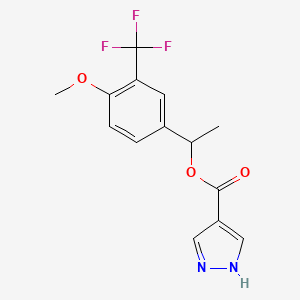
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyrazole ring, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be achieved through several synthetic routesThe reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . Industrial production methods often employ similar synthetic strategies but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antifungal and antibacterial agent . Additionally, its unique structure makes it a valuable tool in the study of molecular interactions and drug design . In the industrial sector, it is used in the development of agrochemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(4-Methoxy-3-(trifluoromethyl)phenyl)ethyl 1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as 1H-pyrazole-4-carboxylic acid and its derivatives . These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical and biological properties. The presence of the methoxy and trifluoromethyl groups in this compound imparts unique characteristics, such as increased lipophilicity and enhanced biological activity .
Propriétés
Formule moléculaire |
C14H13F3N2O3 |
|---|---|
Poids moléculaire |
314.26 g/mol |
Nom IUPAC |
1-[4-methoxy-3-(trifluoromethyl)phenyl]ethyl 1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H13F3N2O3/c1-8(22-13(20)10-6-18-19-7-10)9-3-4-12(21-2)11(5-9)14(15,16)17/h3-8H,1-2H3,(H,18,19) |
Clé InChI |
QLDLAZCCSSWBRU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OC)C(F)(F)F)OC(=O)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


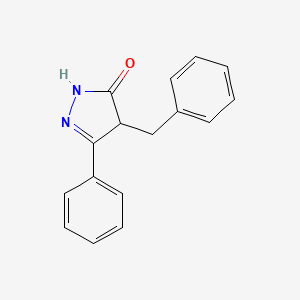
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine](/img/structure/B12890230.png)
![1-[6-(Methoxymethyl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12890233.png)
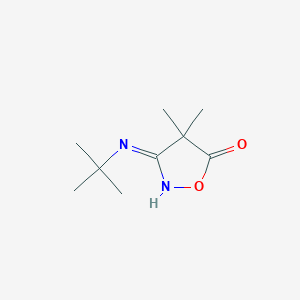
![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
methanone](/img/structure/B12890256.png)
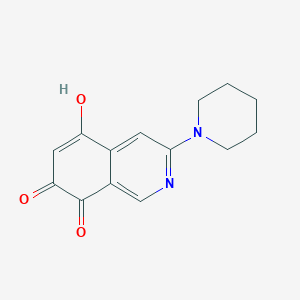
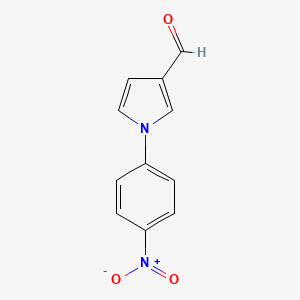
![Benzenamine, N-[[bis(phenylmethyl)phosphinyl]methyl]-](/img/structure/B12890266.png)
![Acetaldehyde O-(1-aminonaphtho[2,1-b]furan-2-yl) oxime](/img/structure/B12890271.png)

